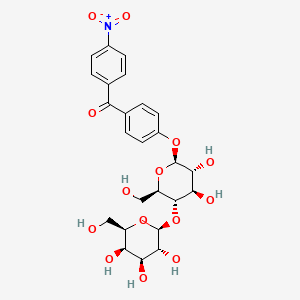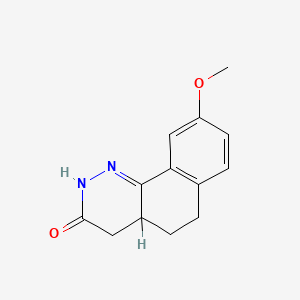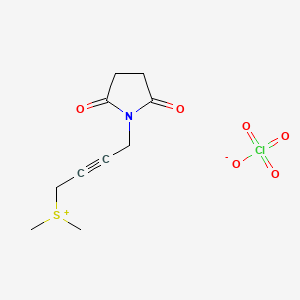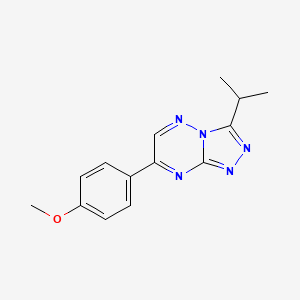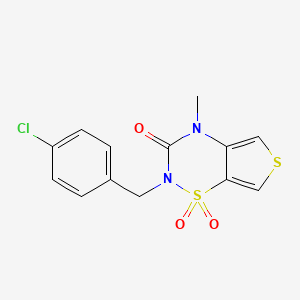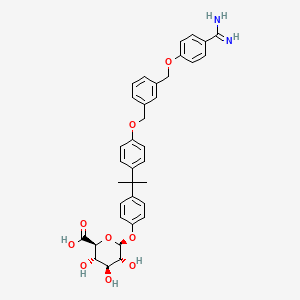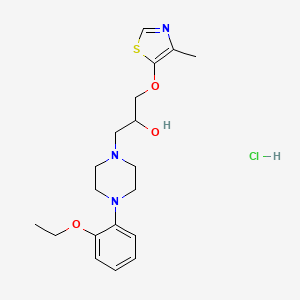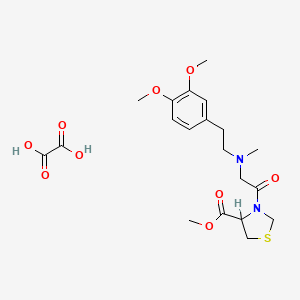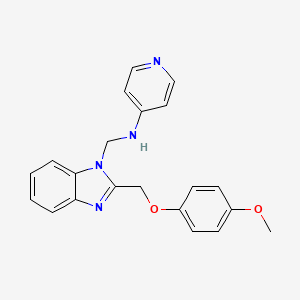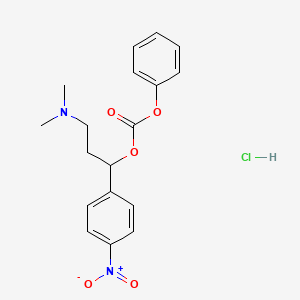
(E)-9-Fluoro-11-(3-dimethylaminopropylidene)-6,11-dihydrodibenzo(b,e)thiepin hydrogen maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-9-Fluoro-11-(3-dimethylaminopropylidene)-6,11-dihydrodibenzo(b,e)thiepin hydrogen maleate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a fluorine atom, a dimethylaminopropylidene group, and a dibenzo thiepin core. Its hydrogen maleate form enhances its solubility and stability, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-9-Fluoro-11-(3-dimethylaminopropylidene)-6,11-dihydrodibenzo(b,e)thiepin hydrogen maleate involves multiple steps, starting with the preparation of the dibenzo thiepin core. This core is typically synthesized through a series of cyclization reactions involving appropriate precursors. The introduction of the fluorine atom and the dimethylaminopropylidene group is achieved through selective halogenation and subsequent nucleophilic substitution reactions. The final step involves the formation of the hydrogen maleate salt, which is achieved by reacting the free base with maleic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include the use of efficient catalysts, precise temperature control, and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(E)-9-Fluoro-11-(3-dimethylaminopropylidene)-6,11-dihydrodibenzo(b,e)thiepin hydrogen maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The fluorine atom and the dimethylaminopropylidene group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(E)-9-Fluoro-11-(3-dimethylaminopropylidene)-6,11-dihydrodibenzo(b,e)thiepin hydrogen maleate has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: The compound is used in the development of advanced materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (E)-9-Fluoro-11-(3-dimethylaminopropylidene)-6,11-dihydrodibenzo(b,e)thiepin hydrogen maleate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of neurotransmitter release. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential as a multi-targeted therapeutic agent.
Comparación Con Compuestos Similares
Similar Compounds
- 9-Fluoro-11-(3-dimethylaminopropylidene)-6,11-dihydrodibenzo(b,e)thiepin
- 11-(3-Dimethylaminopropylidene)-6,11-dihydrodibenzo(b,e)thiepin
- 9-Fluoro-6,11-dihydrodibenzo(b,e)thiepin
Uniqueness
(E)-9-Fluoro-11-(3-dimethylaminopropylidene)-6,11-dihydrodibenzo(b,e)thiepin hydrogen maleate stands out due to its unique combination of a fluorine atom and a dimethylaminopropylidene group, which imparts distinct chemical and biological properties. The hydrogen maleate form further enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Propiedades
Número CAS |
81890-59-7 |
|---|---|
Fórmula molecular |
C23H24FNO4S |
Peso molecular |
429.5 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;(3E)-3-(9-fluoro-6H-benzo[c][1]benzothiepin-11-ylidene)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C19H20FNS.C4H4O4/c1-21(2)11-5-7-16-17-6-3-4-8-19(17)22-13-14-9-10-15(20)12-18(14)16;5-3(6)1-2-4(7)8/h3-4,6-10,12H,5,11,13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b16-7-;2-1+ |
Clave InChI |
XVIJGRQVAQLUBU-GCIBJTFMSA-N |
SMILES isomérico |
CN(C)CC/C=C\1/C2=CC=CC=C2SCC3=C1C=C(C=C3)F.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CN(C)CCC=C1C2=CC=CC=C2SCC3=C1C=C(C=C3)F.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


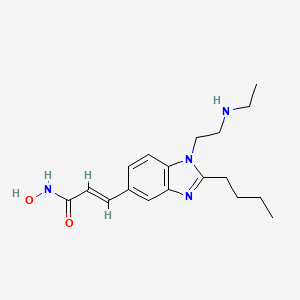
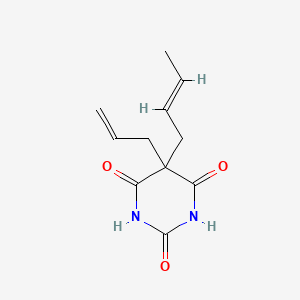
![N,N-dimethyl-2-[1-(3-methylphenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid](/img/structure/B12760883.png)
